molecular formula C16H14ClN3O2S B2657258 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1333726-04-7

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide

Cat. No.: B2657258
CAS No.: 1333726-04-7
M. Wt: 347.82
InChI Key: ZKCULLIRHQKCKB-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and an amino alcohol, under acidic or basic conditions.

    Introduction of the Cyanothiolan Moiety: The cyanothiolan group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a cyanide-containing compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different substituents on the oxazole ring or the cyanothiolan moiety.

    Oxazole Derivatives: Compounds with the oxazole ring but different functional groups, which may exhibit different biological activities and chemical properties.

    Thiolane Derivatives: Compounds containing the thiolane ring but with different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-12-3-1-11(2-4-12)15-19-13(8-22-15)7-14(21)20-16(9-18)5-6-23-10-16/h1-4,8H,5-7,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCULLIRHQKCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CC2=COC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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